1,4-Dioxan-2-ylmethyl methanesulfonate
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Overview
Description
1,4-Dioxan-2-ylmethyl methanesulfonate is a chemical compound with the molecular formula C6H12O5S It is a derivative of 1,4-dioxane, a heterocyclic organic compound, and methanesulfonic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dioxan-2-ylmethyl methanesulfonate typically involves the reaction of 1,4-dioxane with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
1,4-Dioxane+Methanesulfonyl chlorideBase1,4-Dioxan-2-ylmethyl methanesulfonate+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,4-Dioxan-2-ylmethyl methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: The compound can be oxidized to form sulfonic acid derivatives.
Reduction Reactions: Reduction of the methanesulfonate group can yield corresponding alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products
Substitution: Products include azides, thiocyanates, and amines.
Oxidation: Products include sulfonic acids.
Reduction: Products include alcohols.
Scientific Research Applications
1,4-Dioxan-2-ylmethyl methanesulfonate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a protecting group for alcohols and amines.
Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in polymer synthesis.
Mechanism of Action
The mechanism of action of 1,4-Dioxan-2-ylmethyl methanesulfonate involves its ability to act as an alkylating agent. The methanesulfonate group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This property is exploited in various biochemical and pharmacological applications.
Comparison with Similar Compounds
Similar Compounds
Methyl Methanesulfonate: A well-known alkylating agent used in mutagenesis studies.
Ethyl Methanesulfonate: Similar to methyl methanesulfonate but with an ethyl group.
1,4-Dioxane: The parent compound, used as a solvent and in the synthesis of other chemicals.
Uniqueness
1,4-Dioxan-2-ylmethyl methanesulfonate is unique due to its combination of the 1,4-dioxane ring and the methanesulfonate group. This structure imparts specific chemical reactivity and stability, making it valuable in various applications where other similar compounds may not be suitable.
Properties
Molecular Formula |
C6H12O5S |
---|---|
Molecular Weight |
196.22 g/mol |
IUPAC Name |
1,4-dioxan-2-ylmethyl methanesulfonate |
InChI |
InChI=1S/C6H12O5S/c1-12(7,8)11-5-6-4-9-2-3-10-6/h6H,2-5H2,1H3 |
InChI Key |
ZHPDCKBIEGGTKF-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCC1COCCO1 |
Origin of Product |
United States |
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